molecular formula C6H5FN2O2 B2354661 2-Amino-5-fluoroisonicotinic acid CAS No. 1260671-28-0

2-Amino-5-fluoroisonicotinic acid

Cat. No.: B2354661
CAS No.: 1260671-28-0
M. Wt: 156.116
InChI Key: SWXMQSZBMMOIBW-UHFFFAOYSA-N
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Description

2-Amino-5-fluoroisonicotinic acid is a chemical compound with the molecular formula C6H5FN2O2 and a molecular weight of 156.11 g/mol It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 5-position of the pyridine ring

Scientific Research Applications

2-Amino-5-fluoroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives. One common method includes the reaction of 2-aminoisonicotinic acid with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-fluoroisonicotinic acid is unique due to the presence of both the amino and fluorine groups, which confer specific reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-5-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXMQSZBMMOIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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